molecular formula C8H4ClNO2 B099725 5-Chloroisatin CAS No. 17630-76-1

5-Chloroisatin

Cat. No.: B099725
CAS No.: 17630-76-1
M. Wt: 181.57 g/mol
InChI Key: XHDJYQWGFIBCEP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is structurally similar to the potent anticancer agent 5-fluorouracil , suggesting that it may share similar targets, such as enzymes involved in DNA replication and repair.

Mode of Action

5-Chloroisatin is known to react with substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones to yield Schiff bases . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function.

Result of Action

This compound has been shown to inhibit the growth of human breast cancer cells (MDA-MB-231) in vitro and in vivo . This suggests that the compound’s action results in the inhibition of cell proliferation and potentially the induction of cell death.

Future Directions

Future research could focus on further investigating the chemotherapeutic activities of 5-Chloro-1H-indole-2,3-dione and its derivatives . Additionally, more studies could be conducted to understand its mechanism of action and potential uses in medical applications .

Biochemical Analysis

Biochemical Properties

5-Chloroisatin plays a significant role in biochemical reactions, particularly in the synthesis of Schiff bases. It reacts with substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones to yield Schiff bases . Additionally, this compound has been shown to interact with enzymes such as Helicobacter pylori β-clamp, where it binds at the protein-protein interaction site . This interaction is crucial for understanding the compound’s inhibitory effects on bacterial growth.

Cellular Effects

This compound exhibits notable effects on various cell types and cellular processes. It has been demonstrated to inhibit the growth of human breast cancer cells (MDA-MB-231) both in vitro and in vivo . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the β-clamp protein in Helicobacter pylori suggests a potential mechanism for disrupting bacterial DNA replication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It forms stable complexes with malonic acid and hydrochloric acid, which are necessary for its biochemical activity . The compound’s ability to inhibit the β-clamp protein in Helicobacter pylori highlights its potential as an antimicrobial agent . Additionally, this compound’s structure allows it to participate in Schiff base formation, further elucidating its role in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when stored in a cool, dry place and away from strong oxidizing agents . Over time, its stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory effects on bacterial growth over extended periods, making it a reliable compound for long-term research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving Artemia salina and Wistar rats, the compound exhibited low toxicity at higher doses . For instance, the oral administration of 300 mg/kg of this compound induced low or no toxicity in rats, while lower doses effectively inhibited cholinesterase activities . These findings suggest that this compound has a wide therapeutic window and can be safely used in various dosages.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s structure allows it to participate in reactions that form Schiff bases, which are crucial for its metabolic functions . Additionally, this compound’s interaction with malonic acid and hydrochloric acid further elucidates its role in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility properties and interactions with biomolecules influence its localization and accumulation within cells . The compound’s ability to form stable complexes with other molecules aids in its efficient transport and distribution .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical structure and interactions with targeting signals. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Its ability to form stable complexes and participate in Schiff base formation further supports its targeted localization within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-indole-2,3-dione typically involves the chlorination of indole-2,3-dione (isatin). One common method includes the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure high yield.

Industrial Production Methods

Industrial production of 5-chloro-1H-indole-2,3-dione follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1H-indole-2,3-dione is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .

Properties

IUPAC Name

5-chloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDJYQWGFIBCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170111
Record name 5-Chloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17630-76-1
Record name 5-Chloroisatin
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Record name 5-Chloro-1H-indole-2,3-dione
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Record name 17630-76-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135811
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Record name 5-Chloro-1H-indole-2,3-dione
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Record name 5-chloro-1H-indole-2,3-dione
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Synthesis routes and methods

Procedure details

To a hot solution of conc. H2SO4 (20 mL) at 60° C. was added portion wise N-(4-chloro-phenyl)-2-hydroxyimino-acetamide (5.5 g, 27.0 mmol). After the addition, the temperature was increased to 80° C. and maintained for one hour. After completion of the reaction, the reaction mixture was poured on to crushed ice and the resulting precipitated solid was separated, filtered, washed with water (2-3 times) and dried to obtain the title compound as brick red solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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